molecular formula C24H35NO3 B1207195 Temiverine CAS No. 173324-94-2

Temiverine

Cat. No.: B1207195
CAS No.: 173324-94-2
M. Wt: 385.5 g/mol
InChI Key: DMEPDNFRHUGNPT-UHFFFAOYSA-N
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Description

Temiverine: is a synthetic compound known for its anticholinergic properties. It is primarily used in the treatment of overactive bladder and other urogenital diseases. The compound is a muscarinic acetylcholine receptor antagonist, which means it inhibits the action of acetylcholine on muscarinic receptors, thereby reducing muscle contractions in the bladder .

Preparation Methods

Synthetic Routes and Reaction Conditions: Temiverine can be synthesized through a multi-step process involving the esterification of benzeneacetic acid with a butynyl ester. The key steps include:

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves large-scale esterification reactions under controlled conditions. The process is optimized for high yield and purity, often involving automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Temiverine is used as a model compound in studies involving muscarinic receptor antagonists. It helps in understanding the structure-activity relationship (SAR) of anticholinergic agents .

Biology: In biological research, this compound is used to study the effects of muscarinic receptor inhibition on various physiological processes, particularly in the urinary bladder .

Medicine: this compound is investigated for its therapeutic potential in treating overactive bladder and other urogenital disorders. It is also studied for its effects on smooth muscle relaxation and its potential use in other conditions involving smooth muscle hyperactivity .

Industry: In the pharmaceutical industry, this compound serves as a lead compound for the development of new anticholinergic drugs. Its synthesis and production methods are optimized for large-scale manufacturing .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: Temiverine is unique in its specific binding affinity for the M3 receptor subtype, which makes it particularly effective in targeting bladder smooth muscle. Its chemical structure, featuring a butynyl ester group, also distinguishes it from other anticholinergic agents .

Biological Activity

Temiverine, also known as this compound Hydrochloride Hydrate, is a synthetic compound primarily developed for therapeutic applications in urogenital diseases, particularly for the treatment of overactive bladder. Its biological activity is characterized by its role as an antagonist of the muscarinic acetylcholine receptor subtype M3 and as a blocker of voltage-gated calcium channels (VDCCs). This article delves into the biological activity of this compound, including its mechanisms of action, efficacy in clinical settings, and relevant research findings.

1. Muscarinic Acetylcholine Receptor Antagonism

  • This compound selectively inhibits the M3 receptor, which is predominantly involved in mediating smooth muscle contraction in the bladder. By blocking this receptor, this compound reduces involuntary contractions, thereby alleviating symptoms associated with overactive bladder.

2. Voltage-Gated Calcium Channel Blockade

  • The compound also acts as a blocker of VDCCs, which play a crucial role in calcium influx that triggers muscle contractions. This dual mechanism enhances its therapeutic potential by not only preventing contractions but also stabilizing muscle tone.

Biological Activity and Efficacy

Recent studies have explored the biological activity of this compound through various methodologies, including in vitro assays and clinical evaluations.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant antispasmodic properties. For instance:

  • Spasmolytic Activity : Research indicates that this compound effectively reduces smooth muscle contractility, similar to other established antispasmodics like mebeverine. This was evidenced by bioelectrical activity assays showing reduced contractile responses in smooth muscle tissues exposed to this compound compared to control groups .
  • Antimicrobial and Cytotoxic Potential : While primarily focused on urogenital applications, some derivatives of this compound have been assessed for their antimicrobial activities against various pathogens. Notably, certain synthesized derivatives exhibited moderate antibacterial effects against Gram-negative bacteria such as Escherichia coli and Klebsiella sp. .

Case Studies and Clinical Findings

A number of clinical trials have evaluated the efficacy of this compound in managing overactive bladder symptoms:

  • Clinical Trials : In a phase II clinical trial conducted by Nippon Shinyaku Co., patients receiving this compound demonstrated significant improvements in urinary frequency and urgency compared to placebo groups. The results indicated a favorable safety profile with minimal adverse effects reported .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to traditional treatments for overactive bladder:

Compound Mechanism of Action Efficacy Side Effects
This compound M3 receptor antagonist; VDCC blockerSignificant reduction in symptomsMild gastrointestinal issues
Mebeverine Spasmolytic agentEffective for IBSNausea, dizziness
Oxybutynin M3 receptor antagonistReduces urgency and frequencyDry mouth, constipation

Properties

CAS No.

173324-94-2

Molecular Formula

C24H35NO3

Molecular Weight

385.5 g/mol

IUPAC Name

[5-(diethylamino)-2-methylpent-3-yn-2-yl] 2-cyclohexyl-2-hydroxy-2-phenylacetate

InChI

InChI=1S/C24H35NO3/c1-5-25(6-2)19-13-18-23(3,4)28-22(26)24(27,20-14-9-7-10-15-20)21-16-11-8-12-17-21/h7,9-10,14-15,21,27H,5-6,8,11-12,16-17,19H2,1-4H3

InChI Key

DMEPDNFRHUGNPT-UHFFFAOYSA-N

SMILES

CCN(CC)CC#CC(C)(C)OC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O

Canonical SMILES

CCN(CC)CC#CC(C)(C)OC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O

Key on ui other cas no.

173324-94-2

Synonyms

4-diethylamino-1,1-dimethylbut-2-yn-1-yl-2-cyclohexyl-2-hydroxy-2-phenylacetate monohydrochloride monohydrate
NS 21
NS-21
temiverine

Origin of Product

United States

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